Ilexhainanoside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ilexhainanoside D is a triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic effects, particularly in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders .
Wissenschaftliche Forschungsanwendungen
Ilexhainanoside D has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in modulating biological pathways related to inflammation and metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders like NAFLD and cardiovascular diseases.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Wirkmechanismus
Target of Action
Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .
Mode of Action
It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .
Biochemical Pathways
It has been observed that this compound can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of this compound were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of this compound were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .
Result of Action
The result of this compound’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, this compound was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of this compound may be influenced by dietary factors.
Biochemische Analyse
Cellular Effects
Ilexhainanoside D has been found to have a hepatoprotective effect against NAFLD . It reduces liver inflammation and improves intestinal barrier function in mice with high-fat diet-induced NAFLD
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ilexhainanoside D typically involves extraction from the leaves of Ilex hainanensis Merr. The extraction process includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the saponins from the plant material.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ilexhainanoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Vergleich Mit ähnlichen Verbindungen
Ilexhainanoside D is often compared with other triterpenoid saponins such as:
Ilexsaponin A1: Another major saponin from Ilex hainanensis Merr. with similar anti-inflammatory and metabolic effects.
Ilexgenin A: A related compound with distinct pharmacokinetic properties and therapeutic potential.
Ursolic Acid: A triterpenoid with well-documented anti-inflammatory and anticancer properties.
Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects, making it a promising candidate for treating metabolic disorders .
Biologische Aktivität
Ilexhainanoside D (IhD) is a triterpenoid saponin derived from the leaves of Ilex hainanensis Merr., a plant recognized for its medicinal properties. This compound has garnered attention in recent years for its potential biological activities, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. Research indicates that IhD may exert various pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.
- Hepatoprotective Effects : IhD has been shown to mitigate liver damage associated with NAFLD. A study demonstrated that the combination of IhD and another saponin, Ilexsaponin A1 (IsA), significantly reduced liver inflammation and improved intestinal barrier function in mice fed a high-fat diet (HFD) . This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cholesterol-Lowering Effects : IhD, in conjunction with IsA, has been reported to lower serum cholesterol levels and improve lipid metabolism. In NAFLD models, treatment with these compounds resulted in enhanced bile acid metabolism and altered gut microbiota composition, promoting beneficial bacteria associated with lipid metabolism .
- Antioxidant Activity : The antioxidant properties of IhD contribute to its protective effects against oxidative stress in liver tissues. This action is crucial for preventing cellular damage and inflammation associated with metabolic disorders .
Pharmacokinetics
The pharmacokinetic profile of IhD shows that its absorption and bioavailability can be influenced by the presence of NAFLD. Studies utilizing UPLC-MS/MS methods revealed that the maximum concentration (Cmax) and area under the curve (AUC) for IhD were significantly altered in NAFLD mice compared to control groups, indicating a faster absorption rate but reduced overall exposure .
Data Table: Pharmacokinetic Parameters of this compound
Parameter | Control Group | NAFLD Group |
---|---|---|
Cmax (ng/mL) | 239.90 | 105.70 |
AUC (0-t) (ng·h/mL) | 259.64 | 125.43 |
t1/2 (h) | 17.02 | 10.66 |
MRT (0-t) (h) | 24.27 | 15.15 |
Case Studies
- NAFLD Treatment : In a controlled study involving C57BL/6 mice, administration of IhD combined with IsA significantly improved liver histopathology scores and reduced hepatic lipid accumulation after 8 weeks on a high-fat diet . The combination therapy showed a dose-dependent response in ameliorating NAFLD symptoms.
- Gut Microbiota Modulation : Another study highlighted that treatment with IhD and IsA altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Akkermansia, which is linked to improved metabolic health . This suggests that IhD may play a role in gut-liver axis interactions.
Summary of Findings
This compound exhibits promising biological activity through multiple mechanisms, primarily focusing on liver protection and lipid metabolism regulation. Its synergistic effects with other saponins like IsA enhance its therapeutic potential against conditions such as NAFLD.
Eigenschaften
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPWSCNXVCOCA-YFIGHCCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.